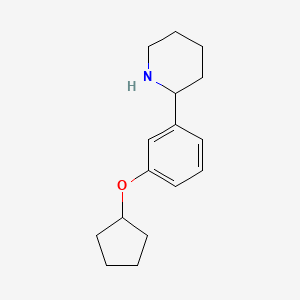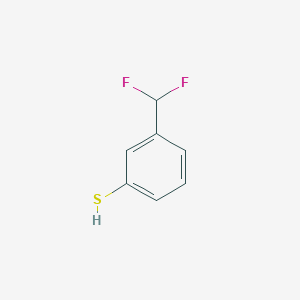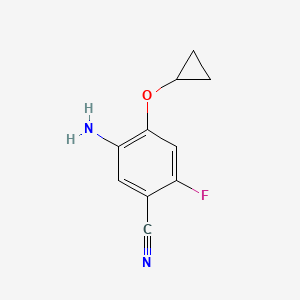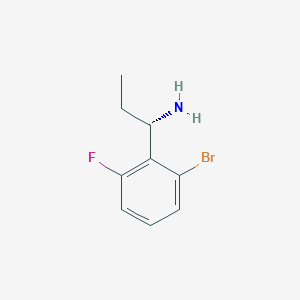
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, an allyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a precursor to bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid include:
Propanoic acid, 2,2-dimethyl-: Known for its use in organic synthesis and as a precursor to various derivatives.
tert-Butyl esters: Widely used in synthetic organic chemistry for their stability and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H16O3/c1-3-4-10-8(2)7-9(14-10)5-6-11(12)13/h3,9-10H,1-2,4-7H2,(H,12,13)/t9-,10-/m0/s1 |
InChI Key |
IIAXQDADUGCURC-UWVGGRQHSA-N |
Isomeric SMILES |
C=CC[C@H]1C(=C)C[C@@H](O1)CCC(=O)O |
Canonical SMILES |
C=CCC1C(=C)CC(O1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)

![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)










